molecular formula C18H14N4O2 B2786438 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946286-57-3

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Cat. No. B2786438
CAS RN: 946286-57-3
M. Wt: 318.336
InChI Key: NJFZCVBMHXDRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole compounds are known to possess various types of biological activities . The empirical formula of a similar compound is C14H11N3O2 .


Synthesis Analysis

The synthesis of benzimidazole compounds often involves condensation . The synthesized compounds are usually confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of benzimidazole compounds is typically confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole compounds are often characterized by 1H-NMR and 13C-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds are often analyzed using spectroscopic techniques .

Mechanism of Action

Target of Action

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide, primarily targets specific proteins or enzymes within the cell. These targets often include kinases, receptors, or other signaling molecules that play crucial roles in cellular processes such as proliferation, apoptosis, and differentiation .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the protein structure, altering its activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .

Biochemical Pathways

Upon binding to its target, the compound affects several biochemical pathways. These pathways often involve key signaling cascades such as the MAPK/ERK pathway, PI3K/AKT pathway, or the JAK/STAT pathway. The modulation of these pathways can lead to changes in gene expression, cell cycle progression, and apoptosis. The specific pathways affected depend on the target protein and the cellular context .

Pharmacokinetics

The pharmacokinetics of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target proteins are expressed. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action include inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects are achieved through the modulation of signaling pathways and gene expression. At the molecular level, the compound may cause changes in protein phosphorylation, enzyme activity, and transcription factor activation .

Future Directions

Benzimidazole compounds have shown promise as potential antimicrobial and anticancer agents . Future research may focus on the development of these compounds as therapeutic agents . The experimental results and drug-likeness properties of certain benzimidazole compounds suggest their potential applications, which can be developed as potent anticancer drugs in the near future .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-9-16(24-22-11)18(23)19-13-6-4-5-12(10-13)17-20-14-7-2-3-8-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFZCVBMHXDRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.